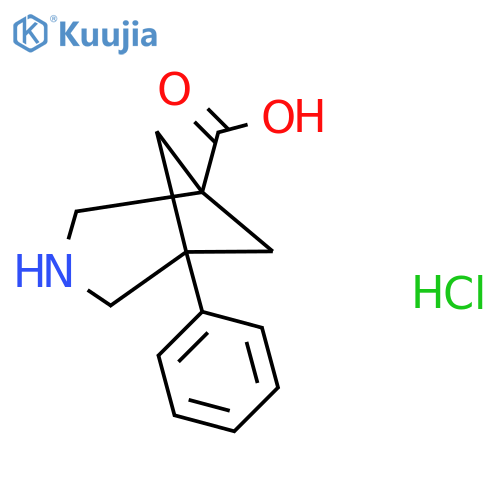Cas no 2490374-84-8 (5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride)

2490374-84-8 structure
商品名:5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride
CAS番号:2490374-84-8
MF:C13H16ClNO2
メガワット:253.724642753601
MDL:MFCD32853217
CID:5359788
PubChem ID:154857028
5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
- 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
- Z4613617522
- 5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride
-
- MDL: MFCD32853217
- インチ: 1S/C13H15NO2.ClH/c15-11(16)13-6-12(7-13,8-14-9-13)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16);1H
- InChIKey: ZCGSVZSJVQBHHH-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C12CNCC(C3C=CC=CC=3)(C1)C2)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 301
- トポロジー分子極性表面積: 49.3
5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27121966-0.5g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 0.5g |
$1158.0 | 2025-03-18 | |
| Enamine | EN300-27121966-0.1g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 0.1g |
$515.0 | 2025-03-18 | |
| Enamine | EN300-27121966-5.0g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 5.0g |
$4309.0 | 2025-03-18 | |
| Enamine | EN300-27121966-1g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 1g |
$1485.0 | 2023-09-11 | |
| Enamine | EN300-27121966-5g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 5g |
$4309.0 | 2023-09-11 | |
| 1PlusChem | 1P02AG06-50mg |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 50mg |
$487.00 | 2024-05-21 | |
| Enamine | EN300-37375395-5.0g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 5.0g |
$4309.0 | 2023-07-07 | ||
| Aaron | AR02AG8I-50mg |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 50mg |
$498.00 | 2023-12-15 | |
| Aaron | AR02AG8I-1g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95% | 1g |
$2067.00 | 2023-12-15 | |
| Enamine | EN300-27121966-0.25g |
5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride |
2490374-84-8 | 95.0% | 0.25g |
$735.0 | 2025-03-18 |
5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
2490374-84-8 (5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride) 関連製品
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
